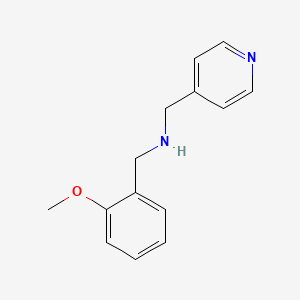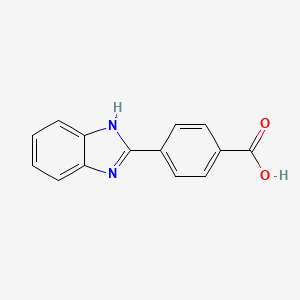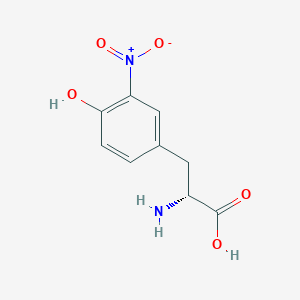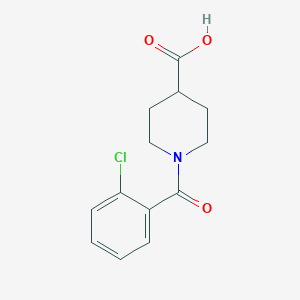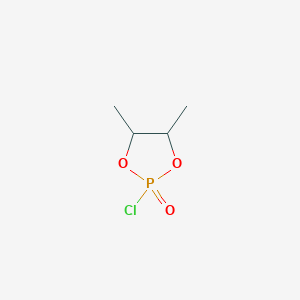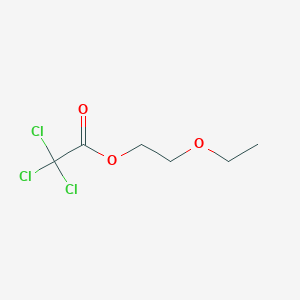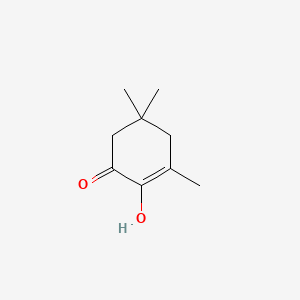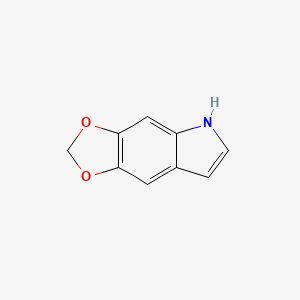
5,6-Methylenedioxyindole
Vue d'ensemble
Description
5,6-Methylenedioxyindole is a chemical compound with the molecular formula C9H7NO2 . It is a tan-colored solid .
Synthesis Analysis
The synthesis of 5,6-Methylenedioxyindole involves several steps. The reaction conditions include the use of sodium hydroxide in N,N-dimethyl-formamide at 60°C for 2 hours . After the reaction, the solvent is removed under reduced pressure, and the product is extracted with MTBE. The organic phases are combined and washed with water. The product is then filtered with silica gel, dried, and obtained as a white solid .Molecular Structure Analysis
The molecular structure of 5,6-Methylenedioxyindole contains a total of 21 bonds. There are 14 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 2 aromatic ethers, and 1 pyrrole .Chemical Reactions Analysis
The chemical reactions involving 5,6-Methylenedioxyindole are complex and can vary depending on the conditions and reactants used .Physical And Chemical Properties Analysis
5,6-Methylenedioxyindole has a molecular weight of 161.16 . It is a tan-colored solid .Applications De Recherche Scientifique
Synthesis in Melanogenic Pathways
5,6-Carbonyldioxyindole, a derivative of 5,6-dihydroxyindole, plays a critical role in melanin synthesis. As a stable crystalline solid, it hydrolyzes into 5,6-dihydroxyindole, which is a key intermediate in the biosynthetic pathway from tyrosine to melanin (Lutz et al., 1984).
Cancer Research
Studies have shown that derivatives of 5,6-dihydroxyindole, like 3-formyl-2-phenylindoles, inhibit tubulin polymerization, a crucial process in cell division. This indicates potential use in cancer research, particularly in developing anti-cancer agents (Gastpar et al., 1998).
Neurochemistry
5,6-Dihydroxyindole has been studied for its role in neurochemistry. For example, the conversion of dopamine to 5,6-hydroxyindole is relevant in understanding dopamine metabolism in various physiological and pathological conditions (Bischoff & Torres, 1962).
Enzymatic Studies
5,6-Dihydroxyindole has been used in studies of enzyme inactivation, particularly involving catechol O-methyltransferase (COMT), which plays a significant role in the metabolism of catecholamines. Understanding the interaction of 5,6-dihydroxyindoles with COMT can offer insights into neurodegenerative diseases and psychiatric disorders (Borchardt & Bhatia, 1982).
Analytical Chemistry
The analytical characterization of N,N-diallyltryptamine and its derivatives, including 5,6-Methylenedioxyindole, has been crucial in developing analytical methods for newly emerging psychoactive substances. These methods are essential for both clinical and non-clinical research (Brandt et al., 2017).
Neuropharmacology
5-Hydroxyindole, related to 5,6-dihydroxyindole, has been shown to potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors, which are crucial for understanding neurotransmission and potential therapeutic applications for neurological disorders (Zwart et al., 2002).
Safety And Hazards
Orientations Futures
Indole alkaloids, such as 5,6-Methylenedioxyindole, represent a large subset of natural products. Many of these alkaloids are biologically active and have potential as novel therapeutics . Future research may focus on the isolation and characterization of novel indole alkaloids, as well as the synthesis of indole-containing derivatives and their bioactivities .
Propriétés
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHORPNRVSDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949519 | |
| Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Methylenedioxyindole | |
CAS RN |
267-48-1 | |
| Record name | 5H-1,3-Dioxolo[4,5-f]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Methylenedioxyindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-1,3-dioxolo[4,5-f]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




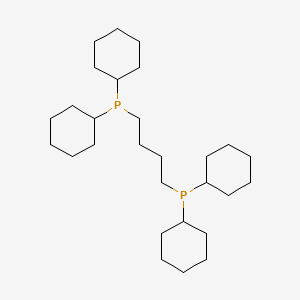
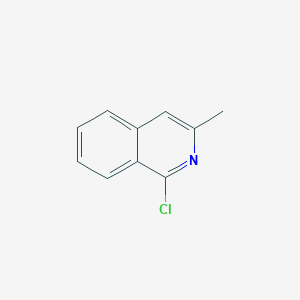
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
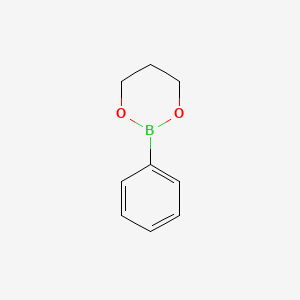

![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
